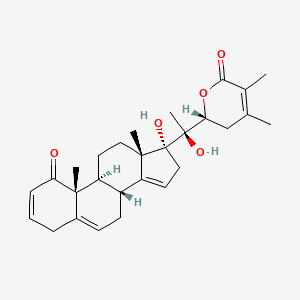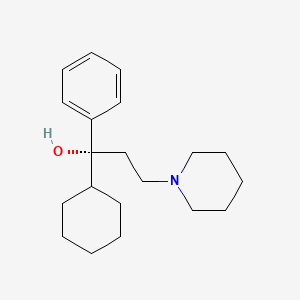
Withanolide L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of withanolides, including Withanolide L, often involves complex multi-step processes. One common approach is the use of in vitro culture techniques and synthetic biology to produce withanolides in heterologous systems such as yeast and bacteria . Additionally, traditional chemical synthesis methods involve the use of various reagents and catalysts to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of withanolides can be enhanced through metabolic engineering and the use of bioreactors. Techniques such as cell suspension culture and hairy root culture have been employed to increase the yield of withanolides . Advances in synthetic biology and metabolic engineering, including the use of CRISPR technology, have also been explored to optimize the biosynthetic pathways for withanolide production .
Chemical Reactions Analysis
Types of Reactions
Withanolide L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the functional groups on the withanolide skeleton to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of withanolides include oxidizing agents such as hydrogen peroxide and tert-butyl hydroperoxide, as well as bases like tetrabutylammonium fluoride . These reagents facilitate the formation of epoxides and other functional groups on the withanolide structure .
Major Products Formed
The major products formed from these reactions include various derivatives of withanolides, which can exhibit enhanced biological activities. For example, the formation of epoxides and hydroxyl groups on the withanolide skeleton can improve its anticancer and anti-inflammatory properties .
Scientific Research Applications
Mechanism of Action
Withanolide L exerts its effects through various molecular targets and pathways. It has been shown to modulate the expression of inflammatory mediators such as histamines, prostaglandins, and interleukins . Additionally, withanolides can activate specific proteins, such as Cdc2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits neuroprotective effects by enhancing the expression of proteins involved in neuronal growth and survival .
Comparison with Similar Compounds
Withanolide L is part of a larger family of withanolides, which includes compounds such as withaferin A, withanolide A, and withanolide D . These compounds share a similar ergostane skeleton but differ in their functional groups and biological activities. For example, withaferin A is known for its potent anticancer properties, while withanolide A exhibits strong neuroprotective effects . The unique structural features of this compound, such as its specific lactone ring and hydroxyl groups, contribute to its distinct biological activities .
Properties
CAS No. |
50932-24-6 |
|---|---|
Molecular Formula |
C28H36O5 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-7,8,9,11,12,16-hexahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O5/c1-16-15-23(33-24(30)17(16)2)27(5,31)28(32)14-12-20-19-10-9-18-7-6-8-22(29)26(18,4)21(19)11-13-25(20,28)3/h6,8-9,12,19,21,23,31-32H,7,10-11,13-15H2,1-5H3/t19-,21-,23+,25-,26-,27-,28+/m0/s1 |
InChI Key |
KVOUREBSNXETJF-UUKUVDNFSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)









